molecular formula C22H23ClN2O3 B2981724 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 869340-70-5

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B2981724
CAS No.: 869340-70-5
M. Wt: 398.89
InChI Key: NSOCEIMJVDDWHZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, a methyl group, and a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the chromen-2-one core with a chlorophenyl group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable leaving group on the chromen-2-one core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, halogenating agents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interaction with receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulation of gene expression: Affecting the expression of genes involved in various physiological and pathological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chlorophenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-14-17-7-8-19(26)18(13-25-11-9-24(2)10-12-25)21(17)28-22(27)20(14)15-3-5-16(23)6-4-15/h3-8,26H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOCEIMJVDDWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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